

Application Notes and Protocols: Synthesis of Isoamyl Angelate via Fischer Esterification

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Compound of Interest

Compound Name: *Isoamyl angelate*

Cat. No.: *B085175*

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Abstract

This document provides a detailed protocol for the synthesis of **isoamyl angelate** through the Fischer esterification of angelic acid and isoamyl alcohol. **Isoamyl angelate** is a valuable compound, notably found as a major constituent in Roman chamomile essential oil, and is utilized in the flavor and fragrance industries. This protocol outlines the reaction setup, purification, and characterization of the final product. While a direct, optimized protocol for **isoamyl angelate** is not widely published, this procedure adapts the well-established Fischer esterification synthesis of isoamyl acetate. Quantitative data on reactants and products are provided, along with expected characterization parameters.

Introduction

Fischer-Speier esterification is a classic and effective method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. The reaction is reversible and typically requires heating under reflux to proceed at a reasonable rate. To favor the formation of the ester product, the equilibrium can be shifted by using an excess of one of the reactants (typically the less expensive one) or by removing water as it is formed. In this protocol, angelic acid is reacted with isoamyl alcohol using concentrated sulfuric acid as the catalyst to produce **isoamyl angelate**.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

Compound	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/cm ³)
Angelic Acid	C ₅ H ₈ O ₂	100.12	185[1][2]	~0.983[1]
Isoamyl Alcohol	C ₅ H ₁₂ O	88.15	~131	~0.81
Isoamyl Angelate	C ₁₀ H ₁₈ O ₂	170.25	201[3][4]	~0.89[3]

Table 2: Example Reagent Quantities for Synthesis

Reagent	Molar Mass (g/mol)	Amount	Moles	Molar Ratio
Angelic Acid	100.12	10.0 g	~0.10	1.0
Isoamyl Alcohol	88.15	17.6 g (21.7 mL)	~0.20	2.0
Sulfuric Acid (conc.)	98.08	~1 mL	-	Catalyst

Experimental Protocol

1. Materials and Equipment

- Angelic acid (>98%)
- Isoamyl alcohol (3-methyl-1-butanol, >98%)
- Concentrated sulfuric acid (98%)
- Sodium bicarbonate (5% aqueous solution)
- Anhydrous sodium sulfate

- Deionized water
- Round-bottom flask (100 mL)
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel (250 mL)
- Erlenmeyer flasks
- Distillation apparatus
- Rotary evaporator (optional)
- Standard laboratory glassware

2. Reaction Setup and Procedure

- To a 100 mL round-bottom flask containing a magnetic stir bar, add 10.0 g (~0.10 mol) of angelic acid.
- Add 21.7 mL (~0.20 mol) of isoamyl alcohol to the flask. Using an excess of the alcohol helps to drive the reaction equilibrium towards the product.
- While stirring the mixture in an ice bath to dissipate heat, slowly add approximately 1 mL of concentrated sulfuric acid dropwise.
- Assemble a reflux apparatus by attaching a water-cooled condenser to the round-bottom flask.
- Heat the mixture to a gentle reflux using a heating mantle and continue heating with stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

3. Work-up and Purification

- Allow the reaction mixture to cool to room temperature.
- Transfer the cooled mixture to a 250 mL separatory funnel.
- Add 50 mL of cold deionized water to the separatory funnel. Gently shake the funnel, remembering to vent frequently to release any pressure buildup. Allow the layers to separate and discard the lower aqueous layer.
- To neutralize the remaining sulfuric acid and unreacted angelic acid, wash the organic layer with 50 mL of a 5% aqueous sodium bicarbonate solution. Caution: Carbon dioxide gas will be evolved. Shake gently and vent frequently until effervescence ceases.
- Allow the layers to separate and discard the lower aqueous layer. Repeat the wash with another 50 mL of 5% sodium bicarbonate solution.
- Wash the organic layer with 50 mL of deionized water to remove any residual salts. Separate and discard the aqueous layer.
- Transfer the organic layer (the crude **isoamyl angelate**) to a dry Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.
- Decant or filter the dried liquid into a clean, dry round-bottom flask.
- Purify the crude ester by fractional distillation under reduced pressure or by removing the excess isoamyl alcohol using a rotary evaporator followed by distillation. Collect the fraction boiling at approximately 201°C (at atmospheric pressure).

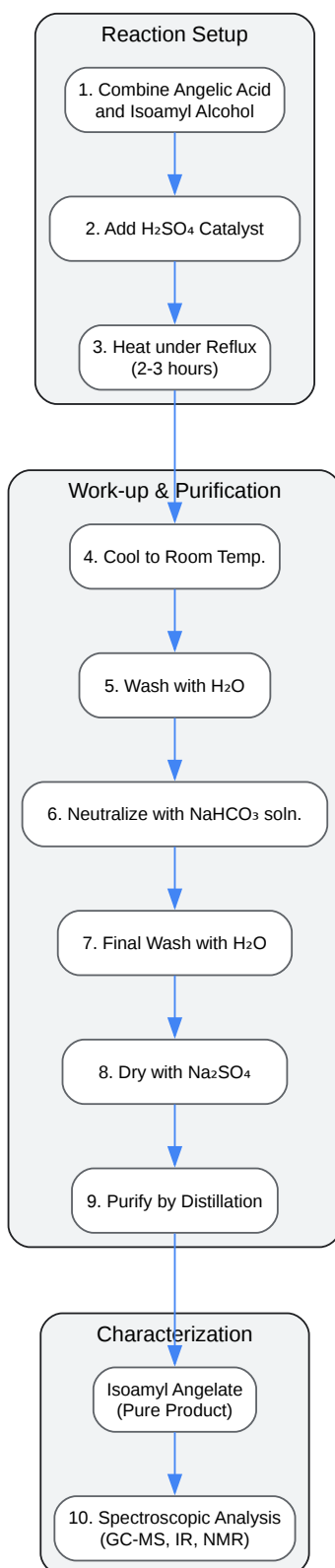
4. Characterization

The purified **isoamyl angelate** should be a colorless liquid with a characteristic herbaceous, fruity odor. The structure and purity should be confirmed using spectroscopic methods.

- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and molecular weight (170.25 g/mol). The mass spectrum can be compared with database entries.
- Infrared (IR) Spectroscopy: Expected to show a strong C=O stretch for the ester at ~1710-1730 cm^{-1} , a C-O stretch at ~1150-1250 cm^{-1} , and C=C stretch at ~1650 cm^{-1} .

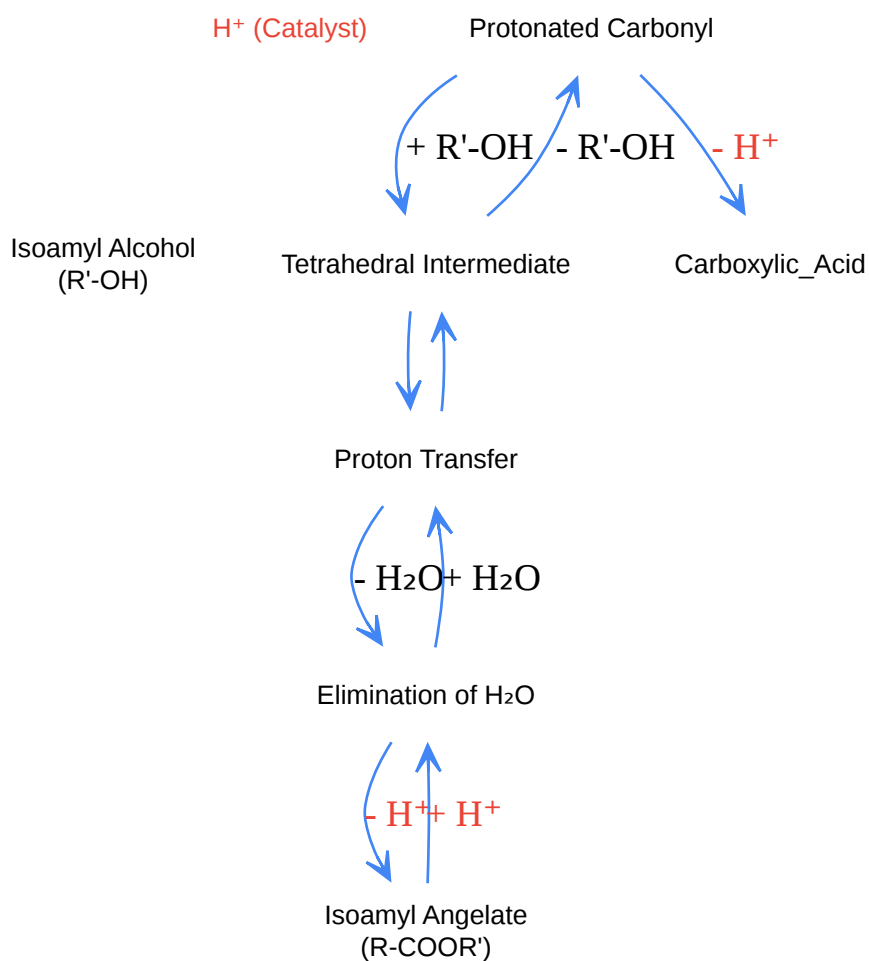
- ^1H NMR Spectroscopy: The spectrum should be consistent with the structure of **isoamyl angelate**. Expected signals include:
 - Signals for the two methyl groups of the isoamyl moiety (doublet).
 - A multiplet for the single proton of the isoamyl group adjacent to the two methyls.
 - A triplet for the $-\text{O}-\text{CH}_2-$ group of the isoamyl moiety.
 - Signals for the methyl and vinyl protons of the angelate moiety.
- ^{13}C NMR Spectroscopy: The spectrum should show the expected number of carbon signals, including a signal for the ester carbonyl carbon at $\sim 165\text{-}175$ ppm.

Diagrams



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Caption: Experimental workflow for the synthesis of **isoamyl angelate**.



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Caption: Simplified mechanism of Fischer esterification.

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